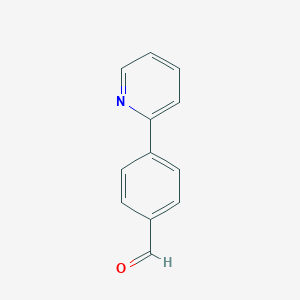













|
REACTION_CXSMILES
|
CO[CH:3]([O:11]C)[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.[Mg].II.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.O>[N:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[C:7]1[CH:6]=[CH:5][C:4]([CH:3]=[O:11])=[CH:9][CH:8]=1
|


|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6.93 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC=C(C=C1)Br)OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.46 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature for about 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
a warm
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
slightly exothermic reaction)
|
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated to about 50 ml
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 0.1N hydrochloric acid (3×)
|
|
Type
|
STIRRING
|
|
Details
|
The combined HCl extracts are stirred at room temperature for 20 min
|
|
Duration
|
20 min
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica gel (hexane/ethyl acetate 2:1)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The product-containing fractions are concentrated, with the desired title compound
|
|
Type
|
CUSTOM
|
|
Details
|
crystallising out spontaneously
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=O)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |